4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the core structure: Introduction of the ethoxyphenyl, hydroxyphenyl, and prop-2-en-1-yl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions could target the double bonds or other reducible functional groups.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrazole derivatives: Other compounds in this class with similar core structures but different functional groups.
Phenyl-substituted pyrazoles: Compounds with phenyl groups attached to pyrazole rings.
Uniqueness
The unique combination of functional groups in 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H23N3O3/c1-4-11-26-22(15-7-6-8-16(13-15)29-5-2)19-20(24-25-21(19)23(26)28)17-12-14(3)9-10-18(17)27/h4,6-10,12-13,22,27H,1,5,11H2,2-3H3,(H,24,25) |
InChI Key |
KYKKJWSBZGQDNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC=C)NN=C3C4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
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